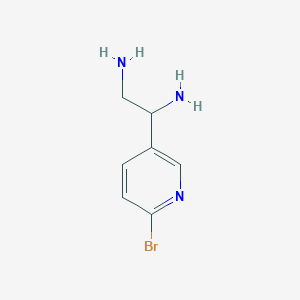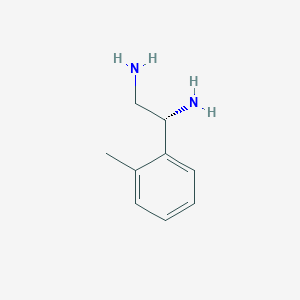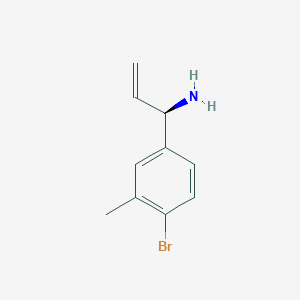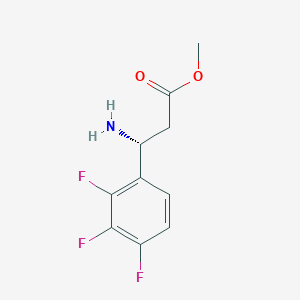![molecular formula C21H21Cl2NO B15238199 2-[(2-chlorophenyl)methylamino]-1,1-diphenylethanol;hydrochloride](/img/structure/B15238199.png)
2-[(2-chlorophenyl)methylamino]-1,1-diphenylethanol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-chlorophenyl)methylamino]-1,1-diphenylethanol;hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a chlorophenyl group, a methylamino group, and a diphenylethanol backbone. It is often used in scientific research due to its diverse chemical properties and potential therapeutic effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-chlorophenyl)methylamino]-1,1-diphenylethanol;hydrochloride typically involves multiple steps. One common method includes the reaction of 2-chlorobenzonitrile with cyclopentyl magnesium bromide to form a ketone intermediate. This intermediate is then brominated and reacted with methylamine to produce the desired compound .
Industrial Production Methods: Industrial production of this compound often involves the use of commercially available and safe materials. The process includes the use of Grignard reagents, bromination, and imination reactions, followed by purification steps such as column chromatography .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Nucleophiles such as methylamine in an aqueous solution.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as hydroxy ketones and imines .
Aplicaciones Científicas De Investigación
2-[(2-chlorophenyl)methylamino]-1,1-diphenylethanol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anesthetic properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mecanismo De Acción
The mechanism of action of 2-[(2-chlorophenyl)methylamino]-1,1-diphenylethanol;hydrochloride involves its interaction with specific molecular targets and pathways. It functions primarily as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory function. The compound’s effects are mediated through its binding to the NMDA receptor, leading to inhibition of excitatory neurotransmission .
Comparación Con Compuestos Similares
Ketamine: 2-(2-chlorophenyl)-2-methylamino-cyclohexan-1-one
Phencyclidine: 1-(1-phenylcyclohexyl)piperidine
Eticyclidine: N-ethyl-1-phenylcyclohexylamine
Uniqueness: 2-[(2-chlorophenyl)methylamino]-1,1-diphenylethanol;hydrochloride is unique due to its specific structural features and its potent interaction with the NMDA receptor. Unlike other similar compounds, it has a distinct diphenylethanol backbone, which contributes to its unique pharmacological profile .
Propiedades
Fórmula molecular |
C21H21Cl2NO |
|---|---|
Peso molecular |
374.3 g/mol |
Nombre IUPAC |
2-[(2-chlorophenyl)methylamino]-1,1-diphenylethanol;hydrochloride |
InChI |
InChI=1S/C21H20ClNO.ClH/c22-20-14-8-7-9-17(20)15-23-16-21(24,18-10-3-1-4-11-18)19-12-5-2-6-13-19;/h1-14,23-24H,15-16H2;1H |
Clave InChI |
QFSLDQHKGJCXMQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CNCC2=CC=CC=C2Cl)(C3=CC=CC=C3)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(7S,8AR)-7-Methoxyoctahydropyrrolo[1,2-A]pyrazine](/img/structure/B15238120.png)



![((2R,3R,4S,5R)-4-(Benzoyloxy)-3-fluoro-5-(5-isobutyramido-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)tetrahydrofuran-2-YL)methyl benzoate](/img/structure/B15238149.png)
![(E)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]methanecarbohydrazonoylcyanide](/img/structure/B15238155.png)

![6-Methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B15238175.png)

![(1R)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B15238186.png)



